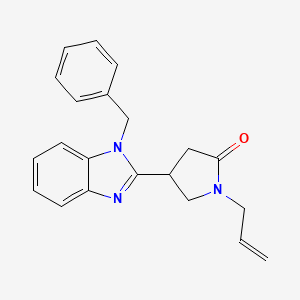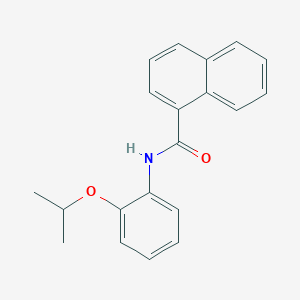
1-allyl-4-(1-benzyl-1H-benzimidazol-2-yl)-2-pyrrolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to 1-allyl-4-(1-benzyl-1H-benzimidazol-2-yl)-2-pyrrolidinone involves multistep reactions that can include the formation of benzimidazole derivatives, allylation, and incorporation of the pyrrolidinone moiety. Studies have explored novel syntheses routes for related heterocyclic compounds, demonstrating the versatility and complexity of approaches needed to construct such molecules (Katritzky et al., 2000).
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives, including those similar to 1-allyl-4-(1-benzyl-1H-benzimidazol-2-yl)-2-pyrrolidinone, is characterized using spectroscopic and X-ray crystallography techniques. These analyses reveal detailed insights into the configuration, conformation, and overall molecular geometry, which are crucial for understanding the compound's reactivity and potential applications (Özdemir et al., 2015).
Chemical Reactions and Properties
Chemical transformations of related compounds involve reactions such as allylic amination, cycloisomerization, and annulation, highlighting the reactivity of the functional groups present in these molecules. These reactions are foundational for the synthesis of diversely substituted heterocyclic compounds with potential biological activity and material applications (Reddy & Burra, 2019).
Physical Properties Analysis
The physical properties of benzimidazole derivatives, including solubility, melting points, and crystalline structure, can be influenced by the specific substituents and their arrangement. Characterization of these properties is essential for determining the compound's suitability for various applications, such as in drug formulation or as materials in electronic devices.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, are determined by the functional groups present in the molecule. Studies on similar compounds have shown a range of reactivities, enabling their use in synthetic organic chemistry for the construction of complex molecular architectures (Katritzky et al., 1999).
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
- Novel benzimidazolium-derived PEPPSI-type palladium complexes, including derivatives of the compound , have been synthesized and characterized. These complexes were examined for their structural and spectroscopic properties, with their global reactivity behavior evaluated using quantum chemical parameters. Molecular docking methods further assessed their anticancer potential, highlighting their utility in exploring new therapeutic agents (Serdaroğlu et al., 2021).
Catalytic Applications
- Water-soluble Ruthenium(II)−N-Heterocyclic Carbene Complexes, potentially related in structure and function to the compound , have been synthesized. These complexes exhibit catalytic activity in hydrogenation and redox isomerization reactions, demonstrating their potential in industrial and medicinal chemistry applications (Csabai & Joó, 2004).
- Imidazole-based Ruthenium(IV) complexes, closely related to the compound of interest, have shown high efficiency as bifunctional catalysts for the redox isomerization of allylic alcohols in aqueous media. These findings emphasize the role of water as a cooperating ligand and the potential for these complexes in sustainable chemical processes (Díez et al., 2012).
Anticancer Activity
- Certain derivatives and related compounds have been evaluated for their anticancer activity. Research focused on the synthesis of new derivatives and assessing their in vitro activities against human immunodeficiency virus type 1 (HIV-1) and various cancer cell lines. This research underscores the potential of these compounds in developing new therapeutic agents (Khalifa & Al-Omar, 2014).
Eigenschaften
IUPAC Name |
4-(1-benzylbenzimidazol-2-yl)-1-prop-2-enylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O/c1-2-12-23-15-17(13-20(23)25)21-22-18-10-6-7-11-19(18)24(21)14-16-8-4-3-5-9-16/h2-11,17H,1,12-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWFLTWQSUSTBTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CC(CC1=O)C2=NC3=CC=CC=C3N2CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-benzyl-1H-benzimidazol-2-yl)-1-(prop-2-en-1-yl)pyrrolidin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-3-pyrrolidinol dihydrochloride](/img/structure/B5546012.png)

![1-[3-(3-chloro-5-isoxazolyl)propanoyl]-3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5546027.png)
![N-methyl-N-[1-(1,3-thiazol-5-yl)ethyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5546035.png)
![(3R*,4R*)-4-cyclobutyl-3-methyl-1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-ol](/img/structure/B5546045.png)
![N-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5546061.png)

![(3-endo)-8-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-3-(4-methoxyphenyl)-8-azabicyclo[3.2.1]octane](/img/structure/B5546069.png)

![ethyl 2-amino-1-(4-bromophenyl)-6,7-dinitro-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5546080.png)
![3-{[3,5-dimethyl-4-(phenylthio)-1H-pyrazol-1-yl]carbonyl}pyridine](/img/structure/B5546085.png)
![4-{[2-(benzyloxy)phenyl]acetyl}-1,4-oxazepan-6-ol](/img/structure/B5546093.png)
![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-2-morpholin-4-ylbenzamide](/img/structure/B5546096.png)
![2-{[5-(1,3-benzodioxol-5-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B5546116.png)